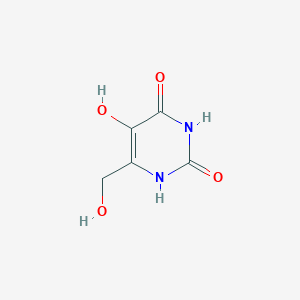

6-(Hydroxymethyl)-5-hydroxyuracil

Description

6-(Hydroxymethyl)-5-hydroxyuracil is a pyrimidine derivative characterized by a uracil core substituted with a hydroxymethyl group (-CH₂OH) at position 6 and a hydroxyl group (-OH) at position 5. Its molecular formula is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties .

Properties

IUPAC Name |

5-hydroxy-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-1-2-3(9)4(10)7-5(11)6-2/h8-9H,1H2,(H2,6,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWKRTJCYYBBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NC(=O)N1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil typically involves the hydroxymethylation of uracil derivatives. One common method is the reaction of uracil with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction conditions often include an aqueous medium and moderate temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-5-hydroxyuracil undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced forms with different functional groups, and substituted compounds with various alkyl or acyl groups.

Scientific Research Applications

Anticancer Activity

HMU has shown promise as an antineoplastic agent. Research indicates that it can enhance the efficacy of traditional chemotherapeutics, such as tegafur, in treating various cancers, including breast cancer. The mechanism involves:

- Inhibition of Tumor Growth : HMU may interfere with DNA synthesis in cancer cells, leading to reduced proliferation.

- Synergistic Effects : When used in combination with other agents, HMU can potentiate their effects, improving overall treatment outcomes .

DNA Repair Mechanisms

HMU plays a significant role in DNA repair processes:

- Uracil DNA Glycosylase Activity : Studies have demonstrated that HMU can be recognized and processed by uracil DNA glycosylase (UNG), an enzyme critical for repairing oxidative DNA damage. This suggests that HMU may help maintain genomic stability by facilitating the removal of uracil from DNA .

- Oxidative Stress Response : HMU's ability to mitigate oxidative stress-induced DNA damage has been documented, indicating its potential as a protective agent against genotoxicity .

Metabolic Studies

As a metabolite of uracil, HMU is involved in various metabolic pathways:

- Human Metabolite Role : It has been identified as a significant metabolite in human physiology, influencing nucleic acid metabolism and cellular responses to stress .

- Genomic Alterations : Research has shown dynamic changes in levels of 5-hydroxymethyluracil during different life stages of organisms like Drosophila melanogaster, highlighting its role in developmental biology and epigenetics .

Case Study 1: Cancer Treatment Efficacy

A clinical study evaluated the effects of HMU combined with tegafur on patients with advanced breast cancer. Results indicated a significant reduction in tumor size compared to control groups receiving only tegafur. The study emphasized the need for further exploration into dosage optimization and long-term effects.

Case Study 2: DNA Repair Enhancement

In vitro experiments demonstrated that cells treated with HMU exhibited increased repair rates of oxidative DNA lesions compared to untreated cells. This study underscored HMU's potential as a therapeutic agent to enhance cellular resilience against genotoxic stress.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-5-hydroxyuracil involves its interaction with nucleic acids. The hydroxymethyl and hydroxy groups can form hydrogen bonds with nucleobases, potentially affecting the stability and function of DNA and RNA. This interaction can influence gene expression and cellular processes, making it a compound of interest in epigenetic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 6-(Hydroxymethyl)-5-hydroxyuracil and related pyrimidine derivatives:

Key Observations:

Polarity and Solubility: The dual hydroxyl groups in this compound likely render it more hydrophilic than derivatives with alkyl substituents (e.g., 6-methyluracil, 5-ethyluracil). This could improve bioavailability in aqueous environments .

Biological Activity: Substituted uracils often exhibit antimicrobial, antiviral, or cytotoxic activities. For example, 5-(Acylethynyl)uracils show antiviral activity due to their electron-deficient triple bonds, which may interact with viral enzymes .

Synthetic Accessibility: Compounds like 6-methyluracil-5-sulfochloride () highlight the reactivity of position 5 and 6 substituents. The hydroxymethyl group in this compound may be introduced via nucleophilic substitution or oxidation reactions, similar to methods used for furanose derivatives ().

Toxicity and Safety :

- 5-Hydroxyuracil’s safety profile includes handling precautions for irritancy (). The hydroxymethyl group in this compound may mitigate toxicity by increasing solubility and reducing bioaccumulation risks.

Biological Activity

6-(Hydroxymethyl)-5-hydroxyuracil (HMUra) is a nucleobase derivative that has garnered attention due to its potential biological activities, particularly in the context of DNA repair mechanisms and cellular responses to oxidative stress. This article explores the compound's biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a modified uracil derivative characterized by the presence of hydroxymethyl and hydroxy groups. Its molecular formula is C_6H_7N_2O_4, and it is known for its role in nucleic acid metabolism and potential therapeutic applications.

The biological activity of HMUra is primarily linked to its interaction with DNA and its role in repair pathways. It has been shown to participate in the repair of oxidative DNA damage, which is crucial for maintaining genomic integrity. The following mechanisms are significant:

- DNA Repair : HMUra can be incorporated into DNA during repair processes, potentially leading to mutations if not properly excised. Studies indicate that it can form adducts with DNA, influencing replication fidelity and transcriptional processes .

- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and mitigating oxidative stress within cells .

- Gene Expression Modulation : HMUra may influence gene expression through its incorporation into RNA or DNA, affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Effects : HMUra has demonstrated the ability to reduce oxidative damage in cellular models, as evidenced by decreased levels of reactive oxygen species (ROS) .

- Antiproliferative Properties : In vitro studies have shown that HMUra can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .

- Interaction with Enzymes : The compound has been reported to interact with various enzymes involved in nucleic acid metabolism, influencing their activity and stability .

Case Studies

- Cellular Response to Oxidative Stress :

- Antiproliferative Activity :

Data Tables

Q & A

Basic Research Questions

Q. What are the primary methods for detecting and quantifying 6-(Hydroxymethyl)-5-hydroxyuracil in oxidized DNA samples?

- Methodology : Acid hydrolysis followed by GC/MS is commonly used to detect 5-hydroxyuracil derivatives, as uracil glycols are converted to 5-hydroxyuracil during hydrolysis . However, enzymatic digestion at neutral pH preserves uracil glycols, necessitating complementary techniques like LC-MS/MS for accurate differentiation. Researchers must validate hydrolysis conditions (e.g., temperature, acid strength) to avoid artifactual formation of 5-hydroxyuracil .

Q. How does this compound form in DNA, and what are its biological implications?

- Mechanism : This compound arises from oxidative damage to thymine or cytosine residues, often via hydroxyl radical attack or enzymatic modification. Its presence in DNA correlates with mutagenesis due to replication errors, as it can mispair with adenine or guanine during synthesis . Studies using in vitro polymerase assays and structural modeling (e.g., X-ray crystallography) are critical to elucidate its mutagenic potential .

Q. What experimental models are suitable for studying the repair of this compound lesions?

- Approach : Bacterial (e.g., E. coli Nth, Nei glycosylases) and mammalian cell systems (e.g., human hNEIL1/2/3) are used to assess base excision repair (BER) efficiency. Competitive repair assays with synthetic oligonucleotides containing site-specific lesions can quantify repair kinetics. Fluorescence-based probes or radiolabeled DNA substrates enhance sensitivity .

Advanced Research Questions

Q. How do solvent systems and ionic strength influence the aggregation behavior of 5-hydroxyuracil derivatives in spectroscopic studies?

- Experimental Design : Polar solvents like water or HFIP (1,1,1,3,3,3-hexafluoroisopropanol) reduce aggregation, enabling accurate UV-Vis or NMR analysis. For example, 1-benzyl-5-hydroxyuracil shows monomeric behavior in HFIP but aggregates in aqueous buffers with >50 mM salts (e.g., KCl, NaCl). Researchers should optimize solvent ratios and salt concentrations to mimic physiological conditions .

Q. What contradictions exist in quantifying 5-hydroxyuracil in oxidized DNA, and how can they be resolved?

- Data Reconciliation : Acid hydrolysis overestimates 5-hydroxyuracil by converting uracil glycols, while enzymatic digestion underestimates it due to incomplete lesion release. A hybrid approach—using both methods with isotope-labeled internal standards—improves accuracy. Contradictions in lesion yields (e.g., 5-hydroxyuracil vs. 5-formyluracil) should be cross-validated with redox-active metal chelators to suppress artifactual oxidation .

Q. What role does this compound play in epigenetic regulation versus oxidative damage contexts?

- Mechanistic Insights : In mammalian systems, 5-hydroxymethyluracil is implicated as an epigenetic mark in regulatory regions (e.g., enhancers), while 5-hydroxyuracil is predominantly a oxidative lesion. CRISPR-Cas9-mediated knock-in models or oxidative stress assays (e.g., H2O2 treatment) can differentiate these roles. ChIP-seq with anti-5-hydroxyuracil antibodies may reveal genomic localization patterns .

Q. How do glycosylases distinguish this compound from undamaged bases in DNA repair?

- Structural Analysis : Molecular dynamics simulations and cryo-EM studies reveal that glycosylases (e.g., hOGG1) recognize the hydroxyl and hydroxymethyl groups via hydrogen bonding and steric exclusion. Mutagenesis of key residues (e.g., Lys<sup>249</sup> in hOGG1) disrupts lesion binding, highlighting the importance of electrostatic interactions. Comparative kinetics with uracil glycols further clarify substrate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.